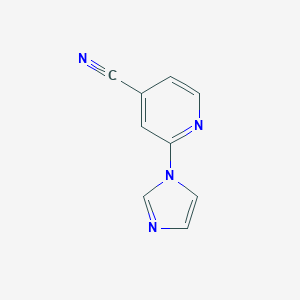

2-(1H-imidazol-1-yl)pyridine-4-carbonitrile

Vue d'ensemble

Description

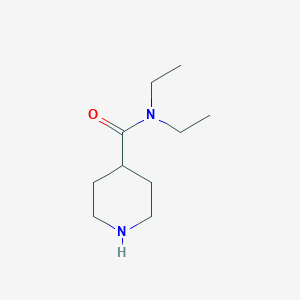

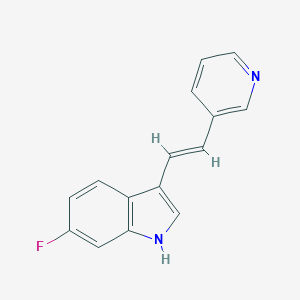

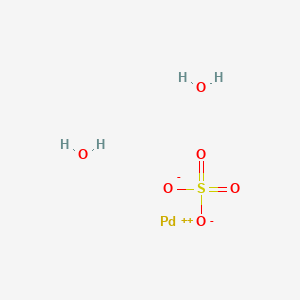

“2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole-containing compounds like “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazole-containing compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is characterized by the presence of an imidazole ring and a pyridine ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole-containing compounds like “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They participate in various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

“2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 145.16 g/mol .Applications De Recherche Scientifique

1. Potential V600E-BRAF Inhibitors

- Application Summary: Imidazole derivatives have been evaluated as potential inhibitors of V600E-BRAF, a protein target involved in various types of human cancers .

- Methods of Application: Virtual docking screening combined with drug likeness and ADMET properties predictions were used to evaluate the compounds .

- Results: Most of the studied compounds showed better docking scores and favorable interactions with their V600E-BRAF target. Two compounds (14 and 30) emerged as the most effective, and potent V600E-BRAF kinase inhibitors which performed better than vemurafenib, an approved V600E-BRAF kinase inhibitor .

2. Broad Range of Chemical and Biological Properties

- Application Summary: Imidazole is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application: The review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

3. Antihypertensive Potential

- Application Summary: Imidazole derivatives have been evaluated for their antihypertensive potential .

- Methods of Application: The compounds were synthesized and evaluated for their antihypertensive potential in rats .

- Results: The results of the anti-hypertensive activity showed that some of the synthesized compounds had potential antihypertensive effects .

4. Key Components to Functional Molecules

- Application Summary: Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application: The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

5. Antimicrobial and Antiviral Activities

- Application Summary: Imidazole derivatives have been found to possess a wide spectrum of biological activities, including antibacterial and antiviral properties .

- Methods of Application: The compounds are synthesized and then tested against various bacterial and viral strains .

- Results: The results have shown that some imidazole derivatives can effectively inhibit the growth of certain bacteria and viruses .

6. Construction of Coordination Polymers

- Application Summary: Certain imidazole derivatives, such as 2,5-thiophenedicarboxylic acid ligand (H 2 L), have been used in the construction of coordination polymers .

- Methods of Application: The ligand is used to bridge metal ions, forming a coordination polymer .

- Results: The resulting coordination polymers have versatile coordination modes, making them useful in various applications .

Propriétés

IUPAC Name |

2-imidazol-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVWKPYQUABASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598788 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)pyridine-4-carbonitrile | |

CAS RN |

158020-84-9 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)

![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)